![molecular formula C19H32N4O2S B5556332 (4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)

(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

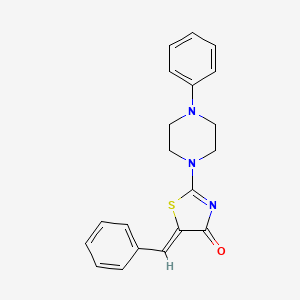

The study of complex heterocyclic compounds, such as "(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide," focuses on understanding their synthesis, molecular structure, chemical and physical properties. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as catalysts in chemical reactions.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, including cycloadditions, acylations, and rearrangements. For example, the use of 1-cyanocyclopropane-1-carboxylates with arylhydrazines under Bronsted acid mediation can lead to trisubstituted pyrazoles, suggesting a method for ring construction that could be applicable to our compound of interest (Xue et al., 2016).

Molecular Structure Analysis

The determination of molecular structure is critical for understanding the chemical behavior of compounds. Techniques such as NMR spectroscopy and X-ray diffraction analysis are commonly employed. For instance, the molecular structure of similar compounds has been established through X-ray diffraction, providing insights into their stereochemistry and conformation (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Heterocyclic compounds can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements. The reactivity towards different reagents, such as hydrazine, hydroxylamine, and arylazides, leads to the formation of new rings and functional groups, indicating a route for functionalization and derivatization of the core structure (Clerici et al., 1996).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

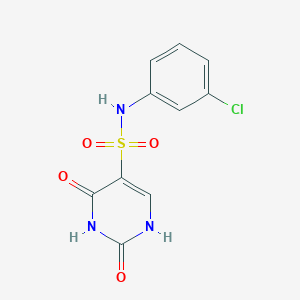

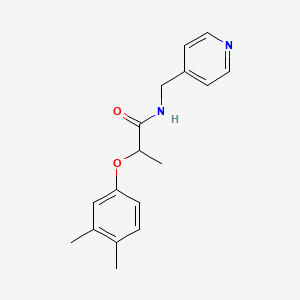

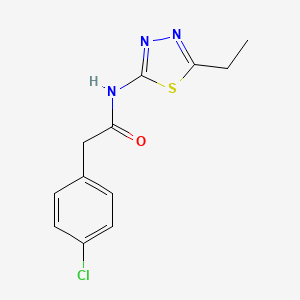

Research into pyrazole and pyrazine derivatives has led to the development of novel synthetic routes and understanding of their reactivity. For example, the study by El‐dean et al. (2018) demonstrates the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, indicating the potential for creating diverse heterocyclic compounds with significant pharmacological activities (El‐dean, Radwan, Zaki, & Abdul‐Malik, 2018). Similarly, the work by Surmont et al. (2011) on the synthesis of 3-amino-4-fluoropyrazoles highlights the value of fluorinated pyrazoles as building blocks in medicinal chemistry (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & De Kimpe, 2011).

Biological Applications and Antimicrobial Activity

The exploration of pyrazole and pyrazine derivatives extends to their biological applications, particularly in antimicrobial and anti-inflammatory activities. Kendre et al. (2015) synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluating their antibacterial and antifungal activities, as well as selected compounds for their anti-inflammatory activity (Kendre, Landge, & Bhusare, 2015). This suggests the potential for using complex pyrazine derivatives in developing new antimicrobial and anti-inflammatory agents.

Ligand Design and Coordination Chemistry

The design and synthesis of heterocyclic compounds also play a crucial role in the development of ligands for coordination chemistry. Grotjahn et al. (2002) reported the synthesis of pyrazoles with functionalized side chains, demonstrating the versatility of these compounds in forming ligands that can engage in hydrogen bonding, potentially enhancing the specificity and stability of metal complexes (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Propiedades

IUPAC Name |

(4aR,7aS)-1-(cyclopropylmethyl)-4-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O2S/c1-13(2)23-15(4)17(14(3)20-23)10-22-8-7-21(9-16-5-6-16)18-11-26(24,25)12-19(18)22/h13,16,18-19H,5-12H2,1-4H3/t18-,19+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOWZFHCAVDSNG-MOPGFXCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)CN2CCN(C3C2CS(=O)(=O)C3)CC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C(C)C)C)CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5556278.png)

![1-[(benzyloxy)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5556287.png)

![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)

![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)

![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)

![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5556337.png)